molecular formula C23H32N6O3S2 B589028 Thioaildenafil CAS No. 856190-47-1

Thioaildenafil

Cat. No.: B589028
CAS No.: 856190-47-1
M. Wt: 504.668
InChI Key: SCLUKEPFXXPARW-GASCZTMLSA-N
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Description

Thioaildenafil, also known as thiomethisosildenafil or sildenafil thione, is a synthetic drug that is a structural analog of sildenafil (Viagra). It was first reported in 2005 and is not approved by any health regulation agency. Like sildenafil, sulfoaildenafil is a phosphodiesterase type 5 inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thioaildenafil is synthesized through a series of chemical reactions involving the introduction of a sulfur atom into the sildenafil structure. The synthetic route typically involves the following steps:

Industrial Production Methods

the synthesis likely involves standard organic synthesis techniques such as column chromatography, high-performance liquid chromatography (HPLC), and mass spectrometry for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Thioaildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

Thioaildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sulfoaildenafil increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of sildenafil .

Comparison with Similar Compounds

Thioaildenafil is similar to other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil. it is unique due to the presence of a sulfur atom in place of an oxygen atom in the pyrazolopyrimidine portion of the molecule and the 3,5-dimethyl substitution on the piperazine ring .

Similar Compounds

    Sildenafil: The parent compound, used to treat erectile dysfunction.

    Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.

    Tadalafil: A longer-acting PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.

    Thiohomosildenafil: A closely related analog with similar structural modifications.

Properties

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLUKEPFXXPARW-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234860
Record name Sulfoaildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856190-47-1
Record name Thioaildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856190-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfoaildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfoaildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOAILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DX49E09G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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